8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 40106-82-9
VCID: VC0188400
InChI: InChI=1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-14-13-6-15(10)5-12-11(9)16-8/h5-6H,1-4H2
SMILES: C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4
Molecular Formula: C11H10N4S
Molecular Weight: 230.29 g/mol

8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine

CAS No.: 40106-82-9

Main Products

VCID: VC0188400

Molecular Formula: C11H10N4S

Molecular Weight: 230.29 g/mol

8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine - 40106-82-9

CAS No. 40106-82-9
Product Name 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine
Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
IUPAC Name 10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Standard InChI InChI=1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-14-13-6-15(10)5-12-11(9)16-8/h5-6H,1-4H2
Standard InChIKey GOMHVJXSMQEXRS-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4
PubChem Compound 336252
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator